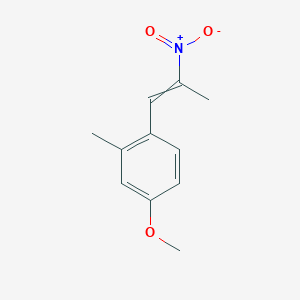
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitropropene group (-CH2CH=CHNO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-methoxy-2-methylbenzaldehyde with nitroethane in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization using solvents like hexane or isopropanol .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents like potassium permanganate.
Substitution: The methoxy and methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 4-Methoxy-2-methyl-1-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: this compound derivatives with hydroxyl or carbonyl groups.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Similar structure but lacks the methoxy and methyl groups.
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but lacks the nitropropene group.
3-Methyl-4-nitroanisole: Similar structure but differs in the position of the nitro group.
Uniqueness
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of both the methoxy and methyl groups along with the nitropropene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89763-52-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-6-11(15-3)5-4-10(8)7-9(2)12(13)14/h4-7H,1-3H3 |
InChI Key |
TZHMYRJQXVCNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















